![molecular formula C6H9BrO B2632664 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane CAS No. 1859510-91-0](/img/structure/B2632664.png)

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

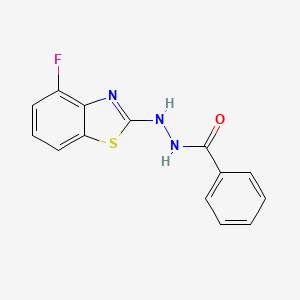

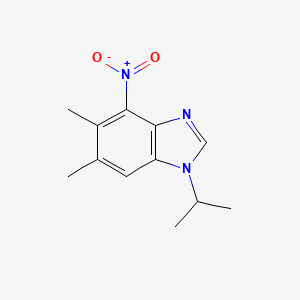

“6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane” is a chemical compound with the CAS Number: 2287342-18-9 . It has a molecular weight of 191.07 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H11BrO/c1-7(4-8)2-5-6(3-7)9-5/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, alkenes generally react with bromine in a process known as electrophilic addition . In this reaction, the double bond breaks, and a bromine atom becomes attached to each carbon .Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

Stereospecific Reactions and Synthesis : The preparation and reactions of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes demonstrate their utility in stereospecific reactions with butyl-lithium followed by carbon dioxide, retaining configuration with high fidelity. This highlights their role in synthesizing compounds with specific stereochemistry (Maskill, 1975).

Generation and Interception of Cyclohexadiene : The compound is instrumental in generating 1-Oxa-2, 3-Cyclohexadiene and 1,2,4-Cyclohexatriene, offering an efficient route to various trapping products and showcasing its role in complex organic transformations (Christl & Braun, 1989).

Molecular Structure Analysis : Investigations into the crystal and molecular structure of analog compounds provide insights into the conformation and stereochemistry of 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane derivatives, contributing to our understanding of their chemical behavior (Ahmed & Gabe, 1964).

Catalysis and Organic Synthesis

- Gold(I)-Catalyzed Reactions : The compound is used in gold(I)-catalyzed three-component additions, illustrating its versatility in facilitating complex reactions under mild conditions, which opens pathways to synthesize novel structures with significant yields (Tian & Shi, 2007).

Thermochemical and Computational Studies

- Thermochemical Properties : Studies on the thermochemistry of related oxabicyclo compounds enrich our understanding of their enthalpy of formation, entropy, and heat capacity, offering crucial data for computational modeling and chemical synthesis planning (Bozzelli & Rajasekaran, 2007).

Novel Syntheses and Applications

Nucleosides Synthesis : The compound's framework is utilized in the synthesis of novel nucleosides with a fused cyclopropane ring, demonstrating its utility in creating bioactive compounds with potential therapeutic applications (Lescop & Huet, 2000).

Organic Chemistry and Reaction Pathways : The versatility of this compound in organic synthesis is further underscored by its role in radical cyclization reactions from alkenyl oxaziridines, highlighting its utility in generating a wide array of organic compounds (Black, Edwards, & Laaman, 1998).

Propiedades

IUPAC Name |

6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYAMPNKYDQDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2CBr)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)

![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)